

# Tributyltin methoxide molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tributyltin methoxide*

Cat. No.: *B086772*

[Get Quote](#)

An In-depth Technical Guide on **Tributyltin Methoxide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tributyltin methoxide** (TBTM) is an organotin compound with significant applications in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways affected by tributyltin (TBT) compounds. Quantitative data are presented in a structured format, and key processes are visualized using diagrams to facilitate understanding for research, scientific, and drug development applications.

## Physicochemical Properties of Tributyltin Methoxide

**Tributyltin methoxide** is a clear, colorless liquid that is sensitive to moisture.[\[1\]](#)[\[2\]](#) It serves as a mild methoxide source with strong nucleophilic properties, which reduces the likelihood of inducing elimination reactions in organic synthesis.[\[2\]](#)[\[3\]](#) Its key physical and chemical properties are summarized in the table below.

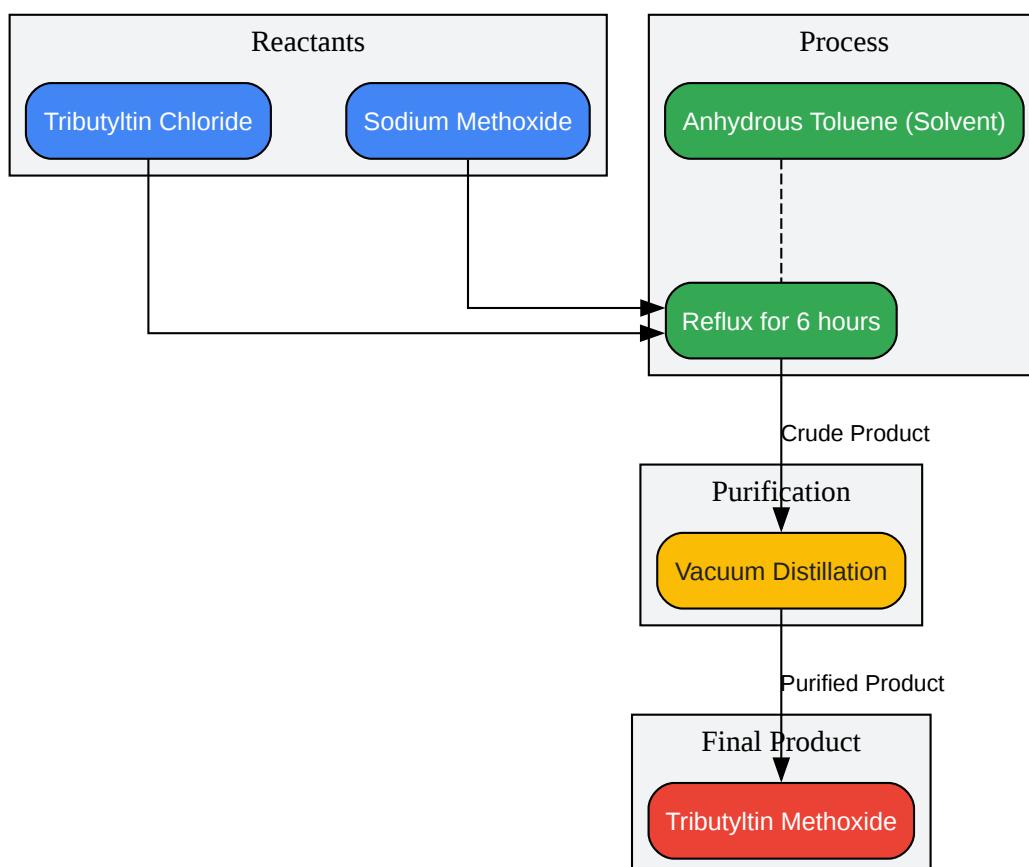
| Property               | Value                               | Reference    |
|------------------------|-------------------------------------|--------------|
| Molecular Formula      | C <sub>13</sub> H <sub>30</sub> OSn | [1][4][5][6] |
| Molecular Weight       | 321.09 g/mol                        | [1][4][5][7] |
| CAS Number             | 1067-52-3                           | [1][5][7]    |
| IUPAC Name             | tributyl(methoxy)stannane           | [1][5]       |
| Appearance             | Clear colorless liquid              | [1][2]       |
| Density                | 1.115 g/mL at 25 °C                 | [1][2][8]    |
| Boiling Point          | 97-97.5 °C at 0.06 mm Hg            | [1][2][8]    |
| Flash Point            | 99 °C (210.2 °F)                    | [1][8]       |
| Refractive Index       | n <sub>20/D</sub> 1.472             | [1][2][8]    |
| Solubility             | Soluble in common organic solvents  | [2][3]       |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water   | [2]          |

## Experimental Protocols: Synthesis of Tributyltin Methoxide

The synthesis of **tributyltin methoxide** is typically achieved through the nucleophilic substitution of tributyltin chloride with sodium methoxide.[9]

### General Synthesis Procedure

Objective: To synthesize **tributyltin methoxide** via nucleophilic substitution.


Reactants:

- Tributyltin chloride (Bu<sub>3</sub>SnCl)
- Sodium methoxide (NaOCH<sub>3</sub>)

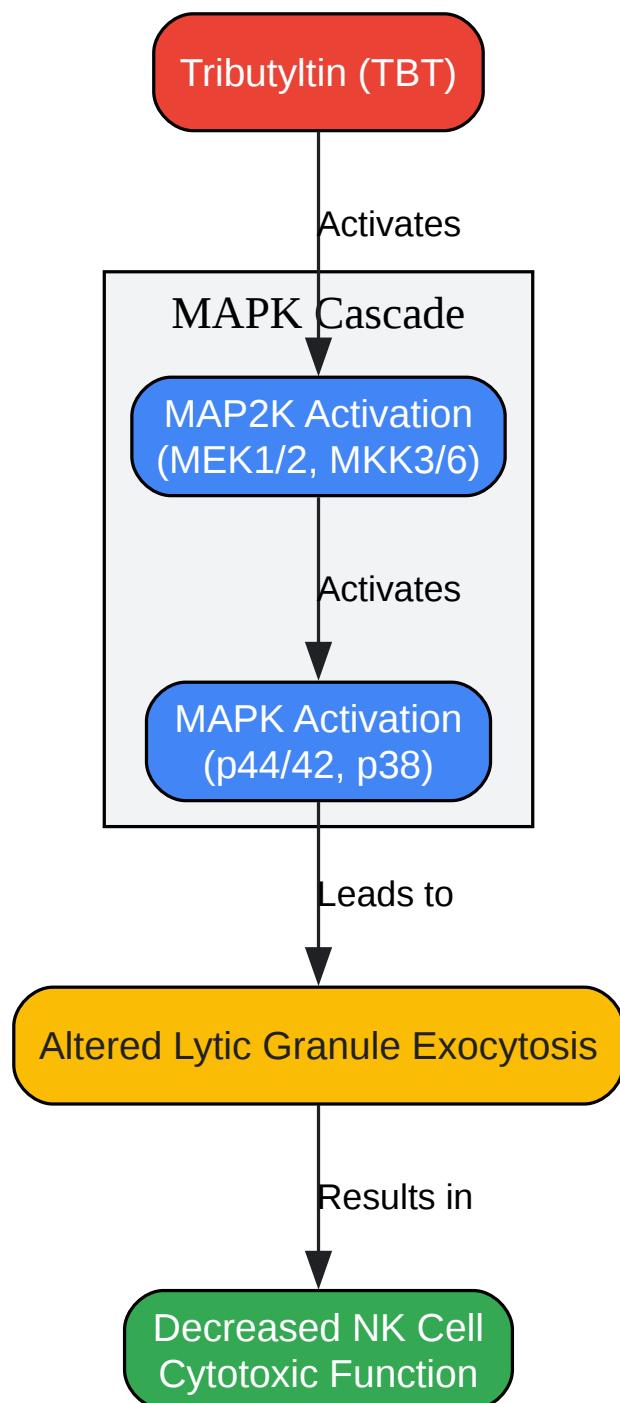
- Anhydrous Toluene (Solvent)

Methodology:

- The reaction is conducted in anhydrous toluene under reflux conditions.[9]
- Sodium methoxide is added to a solution of tributyltin chloride in anhydrous toluene.
- The reaction mixture is heated to reflux and maintained for approximately 6 hours.[9]
- Following the reaction period, the resulting sodium chloride precipitate is removed from the mixture.
- The final product, **tributyltin methoxide**, is purified from the solution by vacuum distillation. [9]
- The chemical structure of the purified compound is confirmed using proton nuclear magnetic resonance spectroscopy ( $^1\text{H}$  NMR) and Fourier transform infrared spectroscopy (FT-IR).[9]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Tributyltin Methoxide**.


## Biological Activity and Signaling Pathways

Tributyltin (TBT) compounds are recognized as endocrine disruptors that can interfere with various biological processes, including reproduction and growth.[\[10\]](#) They have been shown to impact crucial cellular signaling pathways.

### Impact on MAPK Signaling in Natural Killer (NK) Cells

Studies on human Natural Killer (NK) cells have shown that TBT exposure can alter the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for the cytotoxic function of these immune cells.[\[11\]](#)

Exposure to TBT leads to the activation (phosphorylation) of MAPK Kinases (MAP2Ks), specifically MEK1/2 and MKK3/6.[\[11\]](#) This in turn activates the downstream MAPKs, p44/42 and p38.[\[11\]](#) Despite this activation of pathway components that are normally associated with lytic granule release, TBT ultimately causes a decrease in the cytotoxic function of NK cells.[\[11\]](#) This suggests that TBT alters the lytic granule exocytosis pathway at or above the level of MAP2K, leading to impaired immune function.[\[11\]](#)

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. electrochem.bocsci.com [electrochem.bocsci.com]
- 2. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]
- 3. TRI-N-BUTYLTIN METHOXIDE CAS#: 1067-52-3 [amp.chemicalbook.com]
- 4. Tributyltin Methoxide | 1067-52-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. 三正丁基甲氧基锡 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 三正丁基甲氧基锡 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Tributyltin - Wikipedia [en.wikipedia.org]
- 11. "Tributyltin-induced alterations of essential signaling pathways in hum" by Aloice O Aluoch [digitalscholarship.tnstate.edu]
- To cite this document: BenchChem. [Tributyltin methoxide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086772#tributyltin-methoxide-molecular-weight-and-formula\]](https://www.benchchem.com/product/b086772#tributyltin-methoxide-molecular-weight-and-formula)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)